

Theoretical and Computational Insights into Perfluorophenyl Ethenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Perfluorophenyl ethenesulfonate*

Cat. No.: *B1227230*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of **Perfluorophenyl ethenesulfonate**. Due to the limited availability of direct experimental and computational data for this specific compound, this document leverages findings from closely related analogs, namely (E)-ethyl 2-(perfluorophenyl)ethenesulfonate and other vinyl sulfonate derivatives, to build a robust framework for its analysis. This guide covers potential synthetic routes, spectroscopic characterization, and detailed computational modeling protocols. The content is designed to equip researchers, scientists, and drug development professionals with the necessary information to explore the properties and potential applications of **Perfluorophenyl ethenesulfonate**.

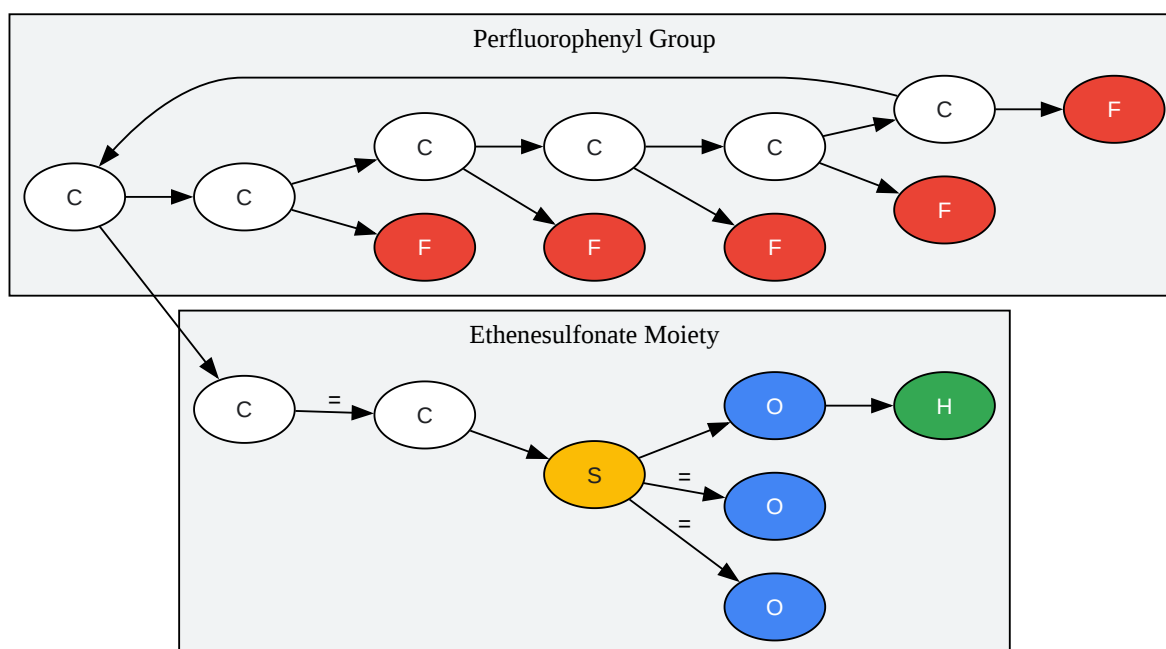
Introduction

Perfluorophenyl ethenesulfonate is a fluorinated organic compound featuring a perfluorophenyl group attached to a vinyl sulfonate moiety. The presence of the electron-withdrawing perfluorophenyl group is expected to significantly influence the electronic properties and reactivity of the vinyl sulfonate system. Such compounds are of interest for their potential applications in materials science, polymer chemistry, and as intermediates in organic

synthesis. This guide aims to provide a detailed theoretical and computational perspective on this molecule.

Molecular Structure and Properties

The molecular structure of **Perfluorophenyl ethenesulfonate** is characterized by the $\text{C}_6\text{F}_5\text{-CH=CH-SO}_3\text{H}$ chemical formula. The key structural features include the planar perfluorophenyl ring, the carbon-carbon double bond of the ethene bridge, and the sulfonate head group.



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Figure 1: Molecular structure of **Perfluorophenyl ethenesulfonate**.

Experimental Protocols

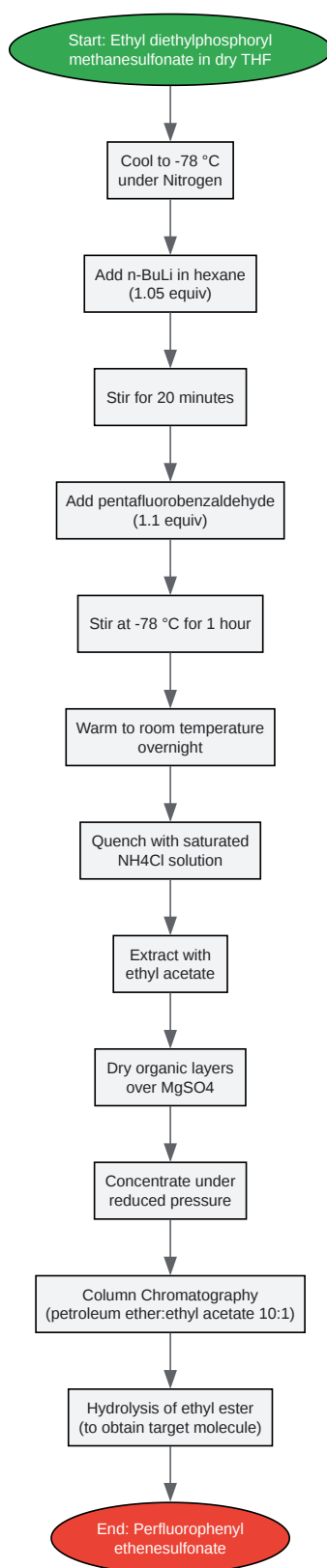
Synthesis of a Perfluorophenyl Ethenesulfonate Analog

While a specific synthesis for **Perfluorophenyl ethenesulfonate** is not readily available in the literature, a reliable protocol for its ethyl ester analog, (E)-ethyl 2-(perfluorophenyl)ethenesulfonate, has been reported and can be adapted.^[1] The synthesis involves a Wittig-Horner reaction.^[1]

Protocol for (E)-ethyl 2-(perfluorophenyl)ethenesulfonate:^[1]

- A solution of ethyl diethylphosphoryl methanesulfonate (1.0 equivalent) in dry tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.
- 2.3 M n-BuLi in hexane (approximately 1.05 equivalents) is added, and the mixture is stirred for 20 minutes.
- Freshly prepared pentafluorobenzaldehyde (1.1 equivalents) is then added.
- The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
- The reaction is quenched with a saturated solution of NH₄Cl and extracted with ethyl acetate.
- The combined organic layers are dried over MgSO₄ and concentrated under reduced pressure.
- The crude product is purified by column chromatography (petroleum ether:ethyl acetate 10:1 as eluent) to yield (E)-ethyl 2-(perfluorophenyl)ethenesulfonate.

To obtain the target molecule, **Perfluorophenyl ethenesulfonate**, a final hydrolysis step of the ethyl ester would be required.



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Figure 2: Hypothetical workflow for the synthesis of **Perfluorophenyl ethenesulfonate**.

Data Presentation

Spectroscopic Data of (E)-ethyl 2-(perfluorophenyl)ethenesulfonate

The following table summarizes the reported NMR data for the ethyl ester analog, which can serve as a reference for the characterization of **Perfluorophenyl ethenesulfonate**.^[1]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	1.40	triplet	6.9	CH_3
^1H	4.25	quartet	6.9	CH_2
^1H	Not Reported	-	-	Vinyl CH
^1H	Not Reported	-	-	Vinyl CH
^{19}F	-138.5	multiplet	-	ortho-F
^{19}F	-149.0	multiplet	-	para-F
^{19}F	-160.2	multiplet	-	meta-F

Theoretical Studies and Computational Modeling

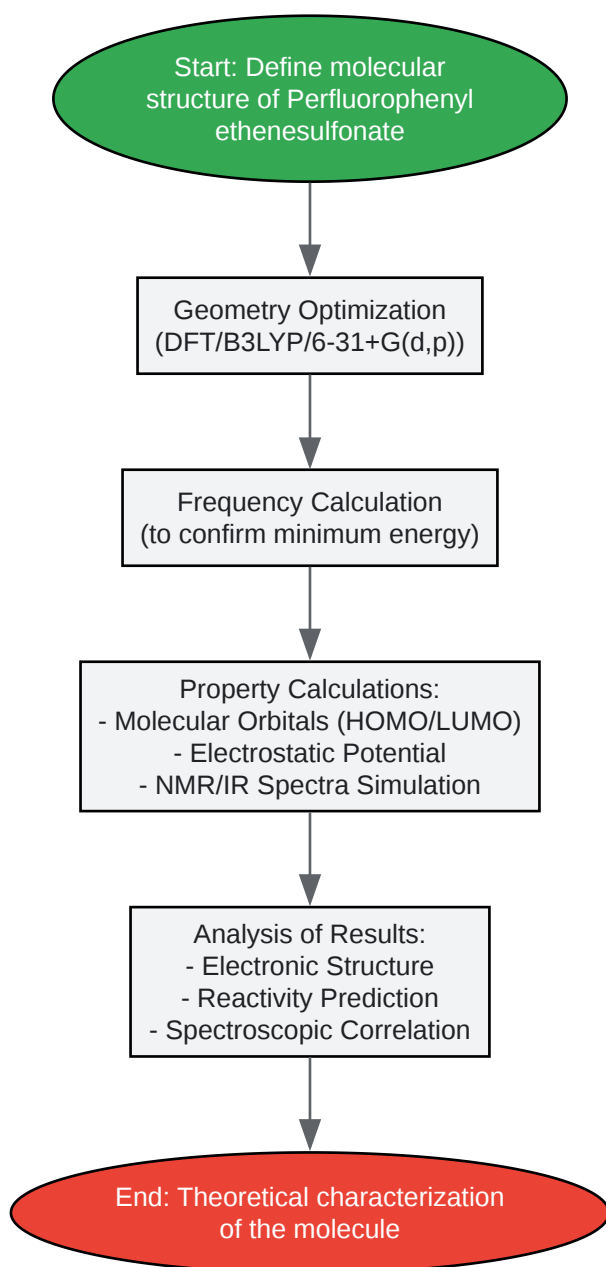
Computational Methodology

Theoretical studies on vinyl-sulfonate monomers have been successfully carried out using Density Functional Theory (DFT).^{[2][3]} A suitable computational protocol for **Perfluorophenyl ethenesulfonate** would involve geometry optimization and frequency calculations to obtain the minimum energy structure and vibrational modes. Subsequent calculations can be performed to predict various molecular properties.

Recommended Computational Protocol:

- Method: Density Functional Theory (DFT)
- Functional: B3LYP^{[2][3]}

- Basis Set: 6-31+G(d,p)[2][3]
- Software: Gaussian, ORCA, or similar quantum chemistry packages.



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Figure 3: A general workflow for the computational modeling of **Perfluorophenyl ethenesulfonate**.

Predicted Reactivity

The perfluorophenyl group is a strong electron-withdrawing group, which is expected to make the vinyl group highly electrophilic. This suggests that **Perfluorophenyl ethenesulfonate** would be susceptible to nucleophilic attack, particularly Michael-type additions. Vinyl sulfonate esters and vinyl sulfonamides are known to be potent, irreversible inhibitors of cysteine proteases, acting as Michael acceptors.

Conclusion

This technical guide has outlined a comprehensive approach to the theoretical and computational study of **Perfluorophenyl ethenesulfonate**. By leveraging data from closely related compounds, we have proposed a plausible synthetic route, provided reference spectroscopic data, and detailed a robust computational methodology. The presented information serves as a foundational resource for researchers interested in exploring the chemical properties, reactivity, and potential applications of this and similar fluorinated vinyl sulfonate compounds. Further experimental and computational studies on the target molecule are encouraged to validate and expand upon the theoretical framework presented herein.

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